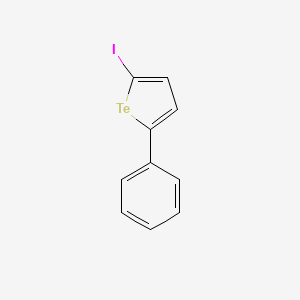

Tellurophene, 2-iodo-5-phenyl-

Description

Significance of Organotellurium Heterocycles in Modern Chemical Synthesis

Organotellurium heterocycles, a class of chemical compounds incorporating a tellurium atom within a ring structure, are gaining increasing attention in modern chemical research. researchgate.net As the heaviest and most metallic of the stable chalcogens, tellurium imparts unique electronic and chemical properties to the heterocyclic systems it inhabits. rsc.org These properties distinguish them from their lighter sulfur (thiophene) and selenium (selenophene) analogs, opening up novel avenues in materials science and synthetic chemistry. researchgate.net

The distinct characteristics of organotellurium heterocycles, such as tellurophenes, stem from the metalloid nature of tellurium. nih.gov This leads to unique redox behavior, high polarizability, and a large spin-orbit coupling effect. researchgate.netnih.gov Consequently, these compounds are explored as fundamental building blocks for advanced organic materials. digitellinc.com Research has demonstrated their potential in optoelectronic applications, including thin-film transistors, solar cells, and chemical sensors. researchgate.netnih.gov The ability of the tellurium center to undergo reversible oxidation from Te(II) to a hypervalent Te(IV) state is a key feature not observed in thiophenes or selenophenes, allowing for the modulation of the material's electronic and optical properties. researchgate.net Furthermore, their capacity to form self-assembling supramolecular structures makes them valuable in the development of novel crystalline materials and antioxidants. digitellinc.comsciencepublishinggroup.com

Contextualizing Tellurophene (B1218086), 2-iodo-5-phenyl- within Advanced Tellurophene Derivative Research

Within the broad field of organotellurium chemistry, specific derivatives are synthesized as strategic intermediates for more complex molecules. Tellurophene, 2-iodo-5-phenyl- is a prime example of such a synthetic building block. Its structure, featuring a phenyl group at one α-position and an iodine atom at the other, is designed for versatility in cross-coupling reactions.

The iodine substituent is particularly significant as it serves as a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for the synthesis of π-extended polymers and complex molecular architectures. Research has shown that iodo-substituted tellurophenes can participate in reactions like the copper-catalyzed cross-coupling with thiols. For instance, 2-iodo-5-phenyltellurophene has been successfully reacted with 4-methoxybenzenethiol, demonstrating its utility in constructing larger, functionalized molecules. diva-portal.org The phenyl group, in turn, influences the electronic properties and solubility of the molecule and its subsequent derivatives. The synthesis of related structures, such as 2-phenyltellurophene (B14607495) and 2,5-diphenyltellurophene, is well-documented, providing a foundational understanding for the preparation and reactivity of asymmetrically substituted analogs like 2-iodo-5-phenyltellurophene. acs.orglookchem.com

Physicochemical Data for Selected Tellurophenes

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) |

|---|---|---|---|---|

| Tellurophene | C₄H₄Te | 179.68 | Pale yellow liquid | -36 |

| 2-Phenyltellurophene | C₁₀H₈Te | 255.77 | Golden sheets | 45-46 |

| Tetraphenyltellurophene | C₂₈H₂₀Te | 484.06 | Yellow-orange crystals | 239-239.5 |

| Tellurophene, 2-butyl-5-iodo- | C₈H₁₁ITe | 361.7 | Not specified | Not specified |

Overview of Academic Research Directions for Halogenated Tellurophenes

Halogenated tellurophenes are at the forefront of several key research areas, primarily due to the unique reactivity conferred by the combination of the tellurium center and one or more halogen substituents. A major focus of academic study is their redox chemistry, specifically the oxidative addition of halogens to the Te(II) center to form stable Te(IV) dihalide adducts, and the subsequent reductive elimination of these halogens. acs.orgrsc.org

This reversible process is of significant interest for applications in energy storage and catalysis. acs.org Research has shown that the elimination of halogens (bromine, chlorine, and even fluorine) can be triggered by light, a process known as photoreductive elimination. acs.orgrsc.org The efficiency of this photoelimination can be remarkably high, with quantum yields reaching up to 42.4% for certain substituted diphenyltellurophenes. acs.org This light-driven reactivity opens possibilities for developing new photochemically active materials. acs.org

Another prominent research direction is the use of halogenated tellurophenes as monomers for polymerization. Dihalogenated tellurophenes are key precursors in the synthesis of well-defined polytellurophenes (PTes), which are promising materials for optoelectronics. rsc.org The halogen atoms provide the necessary reactive sites for polymerization reactions, such as Kumada Catalyst-Transfer Polymerization. rsc.org

Furthermore, iodo-substituted tellurophenes with electron-withdrawing groups serve as crucial starting materials for constructing sophisticated molecular receptors. encyclopedia.pubrsc.org For example, 2-iodo-5-(perfluorophenyl)tellurophene has been used in sequential coupling reactions to build bidentate chalcogen bond donors capable of recognizing and binding anions like chloride. encyclopedia.pubrsc.org This demonstrates the role of halogenated tellurophenes in the advancing field of supramolecular chemistry and anion sensing.

Research Applications of Halogenated Tellurophenes

| Research Area | Key Process/Application | Example Compound(s) | Key Findings |

|---|---|---|---|

| Photochemistry | Photoreductive Halogen Elimination | Dibrominated 2,5-diphenyltellurophenes | Quantum yields up to 42.4% for bromine elimination using visible light. acs.org |

| Polymer Chemistry | Monomers for Polytellurophenes (PTes) | Diiodo-3-alkyltellurophenes | Used in Kumada Catalyst-Transfer Polymerization to yield well-defined PTes. rsc.org |

| Supramolecular Chemistry | Anion Recognition/Sensing | 2-iodo-5-(perfluorophenyl)tellurophene | Acts as a precursor to build bidentate receptors for chloride anion binding via chalcogen bonding. rsc.org |

| Synthetic Methodology | Cross-Coupling Reactions | 2-iodo-5-phenyltellurophene | Effective substrate for copper-catalyzed C-S bond formation. diva-portal.org |

Properties

CAS No. |

851761-85-8 |

|---|---|

Molecular Formula |

C10H7ITe |

Molecular Weight |

381.7 g/mol |

IUPAC Name |

2-iodo-5-phenyltellurophene |

InChI |

InChI=1S/C10H7ITe/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H |

InChI Key |

HQXHRGLBVIGDAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C([Te]2)I |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Tellurophene, 2 Iodo 5 Phenyl

Cross-Coupling Reactions Involving the Iodo Substituent

The presence of an iodo group on the tellurophene (B1218086) ring renders 2-iodo-5-phenyltellurophene an excellent substrate for numerous cross-coupling reactions. These transformations are fundamental for the synthesis of more complex, functionalized tellurophene derivatives for applications in materials science and medicinal chemistry.

Copper-catalyzed cross-coupling reactions represent an efficient method for the formation of carbon-sulfur bonds. In the context of iodinated tellurophenes, these reactions provide a direct route to aryl-thioether derivatives. A notable example involves the reaction of 2-iodo-5-phenyltellurophene with 4-methoxybenzenethiol. diva-portal.org This transformation is effectively catalyzed by copper(I) iodide (CuI) without the need for an additional ligand, affording the corresponding 2-(4-methoxyphenylthio)-5-phenyltellurophene in excellent yield. diva-portal.org

The general mechanism for copper-catalyzed C-S coupling typically involves the oxidative addition of the aryl iodide to a copper(I) species, followed by reaction with a thiolate anion and subsequent reductive elimination to yield the aryl thioether and regenerate the active copper catalyst. acsgcipr.org The use of inexpensive and readily available copper catalysts makes this a practical approach for the sulfenylation of the tellurophene core. diva-portal.orgorganic-chemistry.org

Table 1: Example of Copper-Catalyzed Thiol Cross-Coupling

| Aryl Iodide | Thiol | Catalyst | Product | Yield | Reference |

|---|

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing carbon-carbon triple bonds. researchgate.netresearchgate.net This reaction has been successfully applied to iodinated tellurophenes to synthesize acetylenic derivatives, which are valuable precursors for π-conjugated polymers and molecular receptors. rsc.orgencyclopedia.pub

For instance, 2-iodo-5-(perfluorophenyl)tellurophene has been used in sequential Sonogashira coupling reactions to create an ethynylene-linked bistellurophene, designed as a receptor for anions. encyclopedia.pub Similarly, halogenated tellurophenes can be treated with terminal alkynes like trimethylsilylacetylene (B32187) under Sonogashira conditions to produce monomers for platinum-acetylide copolymers. rsc.org The mechanism is proposed to proceed through two independent catalytic cycles involving the palladium-catalyzed oxidative addition of the iodo-tellurophene and the copper-catalyzed formation of a copper(I) acetylide intermediate. researchgate.net

Table 2: Sonogashira Coupling of Iodinated Tellurophenes

| Tellurophene Substrate | Coupling Partner | Catalyst System | Application | Reference |

|---|---|---|---|---|

| 2-Iodo-5-(perfluorophenyl)tellurophene | Terminal Alkyne | Pd/Cu | Anion Receptor Synthesis | encyclopedia.pub |

| Halogenated 3-dodecyl tellurophene | Trimethylsilylacetylene | Pd/Cu | Polymer Monomer Synthesis | rsc.org |

Beyond copper-catalyzed thiol couplings and Sonogashira reactions, the iodo substituent on the tellurophene ring enables a range of other important transition metal-mediated C-C bond formations. nih.gov

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction between an organoboron compound and an organohalide is a versatile method for creating aryl-aryl bonds. rsc.orgacs.org It has been used to synthesize 3-arylated tellurophenes, which can then be iodinated at the 2- and 5-positions to create monomers for polymerization. rsc.org The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination. nih.govlibretexts.org

Stille Coupling : The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium. researchgate.netlookchem.com The synthesis and Stille cross-coupling of 2-(tributylstannyl)tellurophene with aryl iodides have been reported, demonstrating the feasibility of this method for creating arylated tellurophenes. researchgate.netlookchem.com The optimal conditions often involve a mixed catalyst system of a palladium(0) complex and copper(I) iodide. researchgate.net

Corey-House Reaction : This early example of transition-metal-mediated cross-coupling uses a lithium dialkyl- or diarylcuprate (Gilman cuprate) to react with an organohalide. thieme-connect.de This method could potentially be applied to 2-iodo-5-phenyltellurophene for the introduction of alkyl or aryl groups. thieme-connect.de

These various cross-coupling strategies highlight the synthetic versatility of 2-iodo-5-phenyltellurophene as a building block for more elaborate molecular architectures.

Sonogashira Coupling and Analogous Carbon-Carbon Bond Formations with Iodinated Tellurophenes

Redox Chemistry of Tellurophene, 2-iodo-5-phenyl- and Related Tellurophene Systems

The metalloid nature of tellurium endows tellurophenes with unique redox properties not observed in their lighter chalcogen counterparts, thiophene (B33073) and selenophene (B38918). rsc.orgspringernature.com The tellurium center can be readily oxidized from the Te(II) state to a hypervalent Te(IV) state, leading to significant changes in the molecule's electronic and optical properties. acs.orgspringernature.com

Tellurophenes undergo oxidative addition reactions with various oxidants, including halogens and peroxides. acs.orgrsc.org This process involves the formation of two new bonds to the tellurium atom, changing its coordination environment and oxidation state. springernature.com The reaction with halogens like bromine has been studied in detail, with density functional theory (DFT) calculations supporting a three-step mechanism:

Formation of an initial η¹ association complex between the tellurium atom and the halogen molecule. acs.orgnih.gov

Progression to a monobrominated intermediate. acs.orgnih.gov

Formation of the final dibrominated Te(IV) product. acs.orgnih.gov

Oxidation of water-soluble tellurophenes with hydrogen peroxide has also been demonstrated, forming dihydroxy tellurophene species that are analogous to the dihalide adducts. rsc.org This reactivity is a key step in potential applications such as water splitting. rsc.org

The product of the oxidative addition to the tellurium(II) center is a hypervalent tellurium(IV) species. rsc.org Tellurium is a hypervalent element, meaning it can accommodate more than the usual eight electrons in its valence shell. rsc.org In the case of dihalogen addition, a three-center-four-electron (3c-4e) X–Te–X bond is formed, where X is a halogen. acs.org This results in a stable Te(IV) compound with a see-saw geometry. scholaris.ca

The formation of these hypervalent species dramatically alters the electronic structure of the tellurophene. acs.org The oxidation leads to a lower-energy maximum absorption wavelength (λmax) and a decreased HOMO-LUMO energy gap. acs.org The LUMO of the resulting Te(IV) adduct has significant electron density in the antibonding Te-X orbitals. acs.org This unique redox behavior has been exploited to control the properties of tellurophene-based materials and has been observed in both small molecules and conjugated polymers. springernature.comresearchgate.net

Table 3: Properties of Tellurophenes and their Te(IV) Adducts

| Compound Type | Oxidation State of Te | Geometry at Te | Key Feature | Impact on Properties | Reference |

|---|---|---|---|---|---|

| Tellurophene | Te(II) | Planar (in ring) | π-conjugated system | Characteristic λmax | acs.org |

| Dihalo-tellurophene | Te(IV) | See-saw | Hypervalent 3c-4e X-Te-X bond | Red-shifted λmax, Lower HOMO-LUMO gap | acs.orgscholaris.ca |

Oxidative Addition to the Tellurium Center

Electrochemical Oxidation Studies and Spectroelectrochemical Monitoring

The electrochemical behavior of tellurophene derivatives is a key area of investigation, providing insights into their electronic structure and potential applications in materials science. Studies on π-extended tellurophenes, such as 2,5-diphenyltellurophene, which is structurally similar to 2-iodo-5-phenyltellurophene, reveal complex redox behavior. dntb.gov.uarsc.org

Upon anodic oxidation, the tellurium center becomes highly electron-deficient. dntb.gov.ua This facilitates the facile coordination of solvent molecules and/or anions. dntb.gov.ua The nature of the electrochemical process depends significantly on the reaction conditions. Under weakly coordinating conditions, the oxidation appears to be delocalized over the entire π-conjugated system. dntb.gov.ua However, in the presence of coordinating counter-ions, the oxidation can be confined to the tellurium center, trapping the positive charge. dntb.gov.ua

Spectroelectrochemical techniques, including UV-Vis-NIR and Electron Paramagnetic Resonance (EPR), are vital for monitoring these processes. worktribe.comacs.orgresearchgate.net These methods allow for the characterization of the radical cations formed during oxidation. worktribe.com For instance, in various substituted tellurophenes, electrochemical oxidation leads to an increased contribution of the quinoid form of the tellurophene ring, which alters its aromaticity and electronic absorption properties. worktribe.comresearchgate.networktribe.com The atomic number of the chalcogen atom has a strong effect; tellurium, being the heaviest, enhances this quinoidal character more than sulfur or selenium. worktribe.com

Reductive Transformations of Tellurophene Derivatives

Tellurophene derivatives can undergo reductive transformations. One notable reaction is the reductive cleavage of carbon-heteroatom bonds. scholaris.ca While often studied in the context of diaryltellurides used as reagents for debromination, the principles can extend to the tellurophene system itself, where the Te-C bonds could be susceptible to cleavage under specific reductive conditions. scholaris.ca Reduction of tellurophenes can also lead to the formation of tellurium-containing anions or other reduced derivatives.

Lewis Acidity and Chalcogen Bonding Interactions in Tellurophenes

A defining characteristic of tellurium-containing heterocycles is their ability to act as Lewis acids, engaging in a non-covalent interaction known as chalcogen bonding. rsc.org This interaction is analogous to the more widely known halogen and hydrogen bonds and involves an electrophilic region (a σ-hole) on the covalently bonded tellurium atom interacting with a Lewis base, such as an anion. rsc.orgwikipedia.org

Halide Anion Complexation by Tellurophene-Based Receptors

Electron-deficient tellurophenes have been successfully employed as receptors for halide anions through chalcogen bonding. rsc.orgrsc.org The presence of electron-withdrawing substituents on the tellurophene ring is crucial for activating the tellurium center as a potent chalcogen bond (ChB) donor. rsc.org In the case of Tellurophene, 2-iodo-5-phenyl-, the highly electronegative iodine atom significantly enhances the Lewis acidity of the adjacent tellurium atom.

Studies on analogous systems, such as perfluoroaryl-substituted tellurophenes, have demonstrated effective binding of anions. rsc.orgrsc.org Linking two tellurophene units together can lead to bidentate receptors, which exhibit a significant chelate cooperativity, resulting in stronger anion binding. rsc.orgrsc.org The binding strength of these receptors can be quantified through techniques like ¹H NMR titrations, which measure the association constants (Kₐ) for the host-guest complex. acs.org

| Anion | Association Constant (Kₐ, M⁻¹) |

|---|---|

| Cl⁻ | ~880 |

| Br⁻ | 1036 |

| I⁻ | ~880 |

Influence of Substituents on Chalcogen Bond Donor Characteristics

Substituents play a paramount role in modulating the strength and directionality of chalcogen bonds. researchgate.netsamipubco.com The strength of the interaction is directly related to the electron-withdrawing power of the groups attached to the tellurophene ring. researchgate.net

Electron-Withdrawing Groups (EWGs) : The iodo substituent in 2-iodo-5-phenyltellurophene is a powerful EWG. It polarizes the C-Te bond, creating a more positive σ-hole on the tellurium atom and thus making it a stronger ChB donor. samipubco.com Studies on other systems confirm that stronger chalcogen bonds result from donors bearing more electron-withdrawing substituents. researchgate.net

Competition with Halogen Bonding : The presence of an iodine atom introduces the possibility of competitive halogen bonding (XB). clemson.edunih.gov The iodine atom itself can act as a Lewis acidic site (a halogen bond donor) and interact with anions. Research on related systems containing both iodine and a chalcogen atom has shown that the chalcogen bond can compete with, and in some cases dominate, the halogen bond, particularly when the chalcogen is a heavier element like selenium or tellurium. nih.gov

| Substituent Type at C2/C5 | Effect on Tellurium σ-hole | Chalcogen Bond Donor Strength | Relevant Example |

|---|---|---|---|

| Strong Electron-Withdrawing (e.g., -I, -CF₃) | More Positive (Enhanced) | Stronger | 2-Iodo-5-phenyltellurophene |

| Aryl (e.g., -Ph) | Moderately Enhanced | Moderate | 2,5-Diphenyltellurophene |

| Electron-Donating (e.g., -Alkyl) | Less Positive (Diminished) | Weaker | 2,5-Dialkyltellurophene |

Photochemical Reactivity of Tellurophene, 2-iodo-5-phenyl- Analogs

Photochemical reactions are triggered by the absorption of light, which promotes a molecule to an electronically excited state with altered reactivity. vedantu.combyjus.com Tellurophene analogs are known to exhibit interesting photochemical behavior, including photosensitization and photoreductive elimination. scholaris.caacs.org

Photoreductive Elimination Processes in Tellurophene Systems

A key photochemical process for tellurophenes involves the reversible oxidative addition and reductive elimination of halogens. scholaris.caresearchgate.net Organotellurium(II) compounds can be oxidized by halogens to form stable hypervalent Te(IV) adducts. scholaris.ca The reverse reaction, photoreductive elimination, can be initiated by irradiating the Te(IV)-dihalide adduct with light. researchgate.net

This process has been demonstrated for mononuclear tellurophene complexes, representing the first examples of such reactivity. researchgate.net Irradiation with light of a suitable wavelength (e.g., green light at 505 nm) in solution causes the elimination of the two halogen atoms, regenerating the original Te(II) tellurophene. researchgate.net The efficiency of this photoelimination can be dramatically influenced by the substituents on the tellurophene ring. scholaris.ca For instance, replacing isoindigo substituents with phenyl groups was found to improve bromine photoelimination quantum yields by nearly 100-fold. scholaris.ca This highlights the potential to tune the photochemical properties of these systems, including analogs of Tellurophene, 2-iodo-5-phenyl-, through synthetic modification.

Mechanistic Insights into Photolysis and Fragmentation Pathways

The photochemistry of tellurophenes, including 2-iodo-5-phenyltellurophene, is characterized by the facile cleavage of the carbon-tellurium (C-Te) bond upon ultraviolet irradiation. This reactivity is a general feature of organotellurium compounds and is influenced by the inherent weakness of the C-Te bond compared to its lighter chalcogen analogues (C-S and C-Se).

While specific studies on the photolysis of 2-iodo-5-phenyltellurophene are not extensively detailed in the available literature, significant insights can be drawn from the photochemical behavior of the closely related compound, 2-phenyltellurophene (B14607495). researchgate.net Irradiation of 2-phenyltellurophene results in its decomposition to form phenylvinylacetylene and elemental tellurium. researchgate.net Deuterium labeling studies have indicated that the formation of phenylvinylacetylene is not a unimolecular process but involves hydrogen abstraction from the solvent. researchgate.net

This suggests a mechanism initiated by the homolytic cleavage of the C-Te bond, generating a tellurophenyl radical and a tellurium-containing radical species. The subsequent reaction cascade, involving the radical species and the solvent, ultimately leads to the observed products. This general mechanism for the photochemistry of aromatic heterocyclopentadienes, as proposed by van Tamelen, provides a framework for understanding the fragmentation of these systems. researchgate.net

For 2-iodo-5-phenyltellurophene, the photolytic pathway is expected to be similar, initiated by the cleavage of one of the C-Te bonds. The presence of the iodo substituent introduces the possibility of an additional photochemical reaction: the cleavage of the carbon-iodine (C-I) bond. The relative likelihood of C-Te versus C-I bond cleavage would depend on the specific wavelength of UV light used and the relative bond dissociation energies in the excited state.

Table 1: Photolysis Products of 2-Phenyltellurophene

| Reactant | Conditions | Products | Reference |

| 2-Phenyltellurophene | Irradiation | Phenylvinylacetylene, Tellurium | researchgate.net |

Nucleophilic and Electrophilic Substitution on the Tellurophene Aromatic Ring

The aromaticity of the tellurophene ring allows it to undergo both nucleophilic and electrophilic substitution reactions. The regioselectivity and reactivity of these substitutions are governed by the electronic properties of the tellurium heteroatom and the substituents on the ring.

Nucleophilic Substitution:

The presence of a good leaving group, such as the iodide at the 2-position, makes 2-iodo-5-phenyltellurophene a suitable substrate for nucleophilic substitution reactions. A notable example is the copper-catalyzed coupling with thiols. epdf.pub Treatment of 2-iodo-5-phenyltellurophene with alkyl or aryl thiols in the presence of a copper(I) iodide catalyst and a base like potassium hydroxide (B78521) results in the formation of the corresponding 2-thio-5-phenyltellurophenes in good yields. epdf.pubdiva-portal.org This reaction proceeds via a mechanism that is likely analogous to other copper-catalyzed cross-coupling reactions, involving oxidative addition, ligand exchange, and reductive elimination steps.

Table 2: Copper-Catalyzed Nucleophilic Substitution of 2-Iodo-5-phenyltellurophene with Thiols

| Thiol Reactant | Product | Reference |

| Alkylthiol | 2-Alkylthio-5-phenyltellurophene | epdf.pub |

| Arylthiol | 2-Arylthio-5-phenyltellurophene | epdf.pubdiva-portal.org |

Electrophilic Substitution:

Five-membered aromatic heterocycles like furan, thiophene, and by extension, tellurophene, are generally considered electron-rich and are thus highly reactive towards electrophiles. youtube.com The lone pairs on the heteroatom contribute to the π-system, increasing the electron density on the ring carbons and activating them for electrophilic attack. youtube.com

For tellurophene, electrophilic substitution is expected to occur preferentially at the 2- and 5-positions (the α-positions), as the intermediate carbocation (the σ-complex) is more stabilized by resonance involving the tellurium atom when the electrophile attacks at these positions. In the case of 2-iodo-5-phenyltellurophene, the 5-position is already substituted with a phenyl group. The 2-position is substituted with an iodo group. The phenyl group is generally an activating group, while the iodo group is a deactivating but ortho-, para-directing group.

Given that the α-positions are the most reactive sites on the tellurophene ring, any further electrophilic substitution would likely have to overcome the existing substitution pattern. The precise outcome of an electrophilic substitution reaction on 2-iodo-5-phenyltellurophene would depend on the nature of the electrophile and the reaction conditions, which would influence the competition between substitution at the remaining open positions (3- and 4-positions) and potential ipso-substitution. However, substitution at the β-positions (3 and 4) is generally less favored in five-membered heterocycles.

Electronic Structure and Spectroscopic Characterization of Tellurophene, 2 Iodo 5 Phenyl

Theoretical Investigations of Electronic Configuration

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic nature of 2-iodo-5-phenyltellurophene. These computational methods allow for a detailed examination of the molecule's frontier molecular orbitals and the influence of its substituents on its electronic properties.

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations are instrumental in determining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For tellurophenes, these orbitals are crucial in defining their electronic behavior. The HOMO represents the ability to donate electrons, while the LUMO signifies the capacity to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and electronic transitions. semanticscholar.org

In the case of 2,5-diphenyltellurophene, a closely related compound, DFT calculations have shown that oxidation to a Te(IV) species leads to a significant decrease in the HOMO-LUMO energy gap, from 3.96 eV to 3.43 eV. acs.org This reduction is primarily attributed to a substantial stabilization of the LUMO energy. acs.org For substituted tellurophenes, the nature of the substituents can further modulate these energy levels.

Computational Analysis of Substituent Effects on Electronic Energy Gaps and Charge Transfer Characteristics

The electronic properties of the tellurophene (B1218086) ring are sensitive to the nature of its substituents. The phenyl group at the 5-position and the iodo group at the 2-position in 2-iodo-5-phenyltellurophene have distinct electronic effects. The phenyl group, a π-conjugated system, can extend the delocalization of electrons within the molecule. The iodo substituent, being an electron-withdrawing group, can influence the electron density distribution and the energies of the frontier orbitals.

Computational studies on various substituted tellurophenes have demonstrated that electron-withdrawing substituents generally lead to a lowering of both the HOMO and LUMO energy levels. acs.org However, the effect on the LUMO is often more pronounced, resulting in a narrower HOMO-LUMO gap. acs.org This narrowing of the energy gap is consistent with the observed red-shift in the absorption spectra of such compounds. acs.org Furthermore, the introduction of substituents can induce intramolecular charge transfer (ICT) character in the excited state, which also contributes to the reduction of the energy gap. acs.org The transmission of these electronic effects through the tellurophene ring has been found to be comparable in intensity to that observed in thiophene (B33073) and selenophene (B38918) systems. rsc.org

Spectroscopic Characterization in Relation to Electronic Transitions

Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, are vital for experimentally probing the electronic transitions within 2-iodo-5-phenyltellurophene and related compounds. These methods provide information about the energy required to promote an electron from the HOMO to the LUMO.

UV-Vis Absorption Spectroscopy and Redox-Induced Spectral Shifts

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light it absorbs, which correspond to electronic transitions between different energy levels. For π-conjugated systems like 2-iodo-5-phenyltellurophene, the primary absorption band is typically associated with the π → π* transition, corresponding to the HOMO-LUMO energy gap. msu.edu

A key characteristic of tellurophenes is their unique redox behavior. rsc.org The tellurium atom can be oxidized from the Te(II) to a hypervalent Te(IV) state. scholaris.caspringernature.com This oxidation process induces significant changes in the electronic structure and, consequently, in the UV-Vis absorption spectrum. The formation of Te(IV) adducts in 2,5-disubstituted tellurophenes leads to a notable red-shift in the absorption spectrum. acs.orgacs.org This shift to longer wavelengths indicates a decrease in the energy required for electronic excitation, which is consistent with the narrowing of the HOMO-LUMO gap predicted by DFT calculations. acs.orgacs.org Spectroelectrochemistry, which combines electrochemical methods with UV-Vis spectroscopy, is a powerful technique for monitoring these redox-induced spectral changes in real-time. springernature.com

Comparative Electronic Analysis with Thiophene and Selenophene Analogues

To fully appreciate the unique electronic properties of 2-iodo-5-phenyltellurophene, it is instructive to compare it with its lighter chalcogenophene counterparts, thiophene and selenophene. The systematic variation of the chalcogen atom (S, Se, Te) within the five-membered ring leads to predictable trends in their electronic and optical properties.

Differential Electronic and Optical Properties Across Chalcogenophenes

As one moves down the chalcogen group from sulfur to selenium to tellurium, several key trends emerge. The aromaticity of the heterocyclic ring decreases in the order thiophene > selenophene > tellurophene. rsc.orgworktribe.com This is accompanied by an increase in the quinoidal character of the heavier chalcogenophenes. nih.gov

A significant consequence of increasing the size of the chalcogen atom is the reduction of the electronic band gap. nih.govacs.org Tellurophene-based polymers consistently exhibit narrower HOMO-LUMO gaps and, therefore, absorb light at longer wavelengths (red-shifted absorption) compared to their thiophene and selenophene analogues. rsc.org This is attributed to a combination of factors, including the higher energy of the tellurium p-orbitals contributing to the HOMO and the increased polarizability of the larger tellurium atom. acs.org The electronegativity of the chalcogen atom also plays a role, with tellurium being less electronegative than sulfur and selenium, influencing its behavior as a σ-donor towards carbon. worktribe.com

These differences in electronic structure have a direct impact on their optical properties. The red-shifted absorption of tellurophenes makes them particularly interesting for applications that require harvesting light in the near-infrared region of the electromagnetic spectrum. While the fundamental mechanism of electronic communication through the butadiene-like backbone of the heterocycle is similar across the series, the distinct properties imparted by the specific chalcogen atom allow for the fine-tuning of the electronic and optical characteristics of these materials for various applications. rsc.org

Advanced Applications and Research Directions

Tellurophene (B1218086), 2-iodo-5-phenyl- as a Precursor in Organic Synthesis Methodologies

The reactivity of the carbon-iodine bond and the inherent electronic nature of the tellurophene ring make 2-iodo-5-phenyltellurophene a valuable starting material in synthetic organic chemistry. Its utility as a building block allows for the construction of intricate molecular frameworks that are of interest in medicinal chemistry and materials science.

Utilization as a Building Block for Complex Molecular Architectures

Tellurophene, 2-iodo-5-phenyl- serves as a key intermediate in the assembly of more complex molecular structures through various cross-coupling reactions. The iodine substituent provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in modern organic synthesis.

Research has demonstrated that 2-iodo-5-phenyltellurophene, which can be synthesized in a 72% yield by treating 2-phenyltellurophene (B14607495) with butyllithium (B86547) followed by iodination, readily participates in copper-catalyzed coupling reactions. epdf.pub For instance, its reaction with alkyl- or arylthiols in the presence of a copper(I) iodide catalyst and potassium hydroxide (B78521) in 1,4-dioxane (B91453) affords the corresponding thioether derivatives in good yields. epdf.pubdiva-portal.org This transformation highlights the compound's capacity to act as an electrophilic partner in cross-coupling, enabling the introduction of sulfur-containing moieties to the tellurophene core.

The general scheme for this type of reaction can be represented as follows:

Scheme 1: Copper-Catalyzed Thiol Cross-Coupling Reaction| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Tellurophene, 2-iodo-5-phenyl- | R-SH (Alkyl- or Arylthiol) | CuI (5 mol%) | KOH | 1,4-Dioxane | Tellurophene, 2-phenyl-5-(R-thio)- |

Furthermore, the principles of sequential cross-coupling can be applied to synthesize more elaborate structures. For example, by utilizing different coupling strategies, such as Sonogashira or Stille reactions, it is possible to introduce various functional groups at the 2- and 5-positions of the tellurophene ring, leading to the creation of diverse and complex molecular architectures. encyclopedia.pubwikipedia.org This versatility underscores the importance of 2-iodo-5-phenyltellurophene as a foundational element for constructing molecules with tailored properties.

Integration of Tellurophene, 2-iodo-5-phenyl- in Functional Materials Design

The incorporation of heavy atoms like tellurium into organic molecules can profoundly influence their physical and electronic properties. This has led to the exploration of tellurophene derivatives, including 2-iodo-5-phenyltellurophene, in the design of novel functional materials with applications in electronics and photonics.

Development of Optoelectronic Materials and Devices

Tellurophene-containing materials are recognized for their potential in optoelectronics, largely due to their characteristically narrow HOMO-LUMO gaps and high charge carrier mobilities. rsc.org The integration of tellurophenes into π-conjugated systems leads to materials with red-shifted absorption spectra, a desirable feature for applications in organic photovoltaics and photodetectors. rsc.orgacs.org

The unique redox chemistry of the tellurium center allows for the modulation of the material's optical and electronic properties. rsc.org For instance, the oxidation of the tellurium atom can lead to the formation of hypervalent species, which alters the electronic structure and, consequently, the absorption characteristics of the material. rsc.orgacs.org This reversible redox behavior is of interest for developing materials with switchable optoelectronic properties.

The ability to drive chemical reactions using visible light is a critical aspect of sustainable chemistry and is highly relevant for the development of photoactive materials. nih.gov Studies on π-conjugated diphenyltellurophenes have shown that these compounds can undergo photoreduction from a Te(IV) to a Te(II) state upon irradiation with visible light. nih.gov This photochemical activity, which can be tuned by the electronic nature of the substituents on the phenyl rings, opens up possibilities for using tellurophene-based materials in light-driven energy storage systems and as photoresponsive components in electronic devices. nih.gov

Incorporation into Conjugated Polymeric Systems

Conjugated polymers are a class of materials that form the backbone of organic electronics. The incorporation of tellurophene units into these polymers offers a strategy to fine-tune their electronic properties. rsc.org The larger size and higher polarizability of tellurium compared to sulfur or selenium lead to stronger interchain interactions and can result in materials with smaller band gaps and enhanced charge transport characteristics. rsc.org

Various synthetic methodologies have been employed to incorporate tellurophene monomers into polymer chains, including Stille, Suzuki, and Sonogashira cross-coupling reactions. rsc.org For instance, 2,5-dihalogenated tellurophenes can be copolymerized with other aromatic monomers to create donor-acceptor polymers, which are widely used in organic solar cells. nih.gov The use of a 2-iodo-5-substituted tellurophene derivative would allow for regioselective polymerization, providing greater control over the final polymer structure and properties.

A review on polytellurophenes highlights that copolymerization is a key strategy to improve the solubility and processability of these materials, which can otherwise be limited by strong Te-Te interactions and aggregation. rsc.org By copolymerizing tellurophene monomers with more soluble units, researchers can create processable materials that retain the desirable electronic properties of the tellurophene core. rsc.org

Table 1: Selected Properties of Tellurophene-Containing Polymers

| Polymer Type | Key Property | Potential Application | Reference |

|---|---|---|---|

| Homopolymers (PTes) | Narrow HOMO-LUMO gap | Organic Electronics | rsc.org |

| Copolymers | Improved solubility and processability | Organic Solar Cells | rsc.org |

Catalytic Roles of Tellurophene Derivatives

The unique redox properties of the tellurium atom in tellurophenes also suggest their potential application in catalysis. The ability of tellurium to cycle between different oxidation states is a key feature that can be harnessed in catalytic processes.

Potential in Energy Storage Catalysis

The reversible oxidative addition and reductive elimination of small molecules at the tellurium center of tellurophenes is a promising avenue for their use in energy storage applications. acs.org Specifically, the redox chemistry involving halogens is of significant interest for developing systems that can catalyze energy storage reactions. nih.gov

Research has shown that π-conjugated tellurophenes can react with bromine (Br₂) in a two-electron oxidative addition to form a Te(IV) adduct. acs.org This process leads to a shift in the absorption spectrum to lower energies. acs.org Importantly, this reaction can be reversed through photoreduction, where visible light drives the elimination of the halogen from the tellurium center. nih.gov This light-driven cycle of halogen addition and elimination could form the basis of a catalytic system for energy storage. nih.govscholaris.ca

Furthermore, telluroxides, which can be generated from the reaction of tellurophenes with singlet oxygen, are known to be effective oxidants for various organic transformations. scholaris.ca This suggests the possibility of designing a light-driven, self-sustaining catalytic cycle where the tellurophene both generates the singlet oxygen and is subsequently oxidized to the active catalytic species. scholaris.ca While the development of such a system has faced challenges due to decomposition pathways, it remains an active area of research. scholaris.ca

Application in Carbon-Heteroatom Bond Formation Catalysis

The field of organometallic catalysis has seen significant advancements in the formation of carbon-heteroatom bonds, which are crucial linkages in a vast array of functional molecules. Organotellurium compounds, while historically less explored than their sulfur and selenium counterparts, are emerging as potent ligands and catalysts in this domain. researchgate.netrsc.org The unique electronic properties of tellurium facilitate catalytic processes, including C-C and C-X (where X = N, O, S) bond-forming reactions. rsc.org

Specifically, Tellurophene, 2-iodo-5-phenyl- has demonstrated its utility as a substrate in copper-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. Research has shown that 2-iodo-5-phenyltellurophene, which can be synthesized by treating 2-phenyltellurophene with butyllithium followed by iodination, readily couples with both alkyl- and arylthiols. epdf.pub These reactions, catalyzed by a small amount of copper(I) iodide in the presence of a base, proceed in good yields to afford the corresponding 2-phenyl-5-thio-substituted tellurophenes. epdf.pub

A notable example involves the reaction of 2-iodo-5-phenyltellurophene with 4-methoxybenzenethiol. In the presence of copper(I) iodide (CuI) as a catalyst and without the need for an additional ligand, the reaction yields the corresponding thioether product in excellent yield. diva-portal.org This highlights a practical and efficient method for C–S bond formation.

Table 1: Copper-Catalyzed Thiol Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|

The catalytic cycle for such copper-catalyzed coupling reactions generally involves the oxidative addition of the aryl iodide to the copper(I) catalyst, followed by reaction with the thiol and subsequent reductive elimination to yield the final product and regenerate the active catalyst. mdpi.com The effectiveness of organotellurium compounds like 2-iodo-5-phenyltellurophene in these transformations opens avenues for the synthesis of complex heterocyclic molecules. epdf.pub The broader field of organotellurium chemistry has established that metal complexes featuring tellurium ligands are valuable for various organic transformations, although the number of explored examples remains limited, indicating a significant area for future research. researchgate.net

Chalcogen Bond-Based Systems for Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is the foundation of supramolecular chemistry. rsc.org Among the non-covalent interactions, the chalcogen bond (ChB) has garnered substantial interest. researchgate.net A chalcogen bond is an attractive interaction between an electrophilic region on a covalently bonded chalcogen atom (S, Se, Te) and a nucleophilic region on another molecule. ed.ac.uk These interactions are known to be highly directional and can be comparable in strength to conventional hydrogen bonds. ed.ac.uk

Tellurophene, 2-iodo-5-phenyl- is a particularly interesting molecule for the study and application of molecular recognition due to its possession of two distinct sites for σ-hole interactions: the tellurium atom for chalcogen bonding and the iodine atom for the analogous halogen bonding (XB). clemson.edu

Key Features of Chalcogen Bonding Relevant to Tellurophene, 2-iodo-5-phenyl-:

Strength and Directionality: ChBs are specific and directional, making them excellent tools for designing and controlling the assembly of molecules in crystal engineering and materials science. researchgate.net

Orbital Contribution: The stability of chalcogen bonds is significantly influenced by n→σ* orbital delocalization, where a lone pair (n) from a donor atom interacts with the anti-bonding orbital (σ*) of the chalcogen-carbon bond. ed.ac.uk

Dual Donor Capability: The presence of both tellurium and iodine allows Tellurophene, 2-iodo-5-phenyl- to potentially engage in simultaneous or competitive ChB and XB interactions. Studies on related systems have shown that chalcogen bonds can be stronger and more structurally influential than halogen bonds, preferentially forming with strong acceptor atoms. nih.gov

While direct studies of molecular recognition using 2-iodo-5-phenyltellurophene are not yet prevalent, the principles of chalcogen bonding strongly suggest its potential. The tellurium atom can act as a ChB donor to interact with Lewis bases such as nitrogen-containing heterocycles, while the iodine atom can act as an XB donor. nih.govnih.gov This dual functionality could be harnessed to construct complex supramolecular architectures and to design systems for the selective recognition of specific guest molecules. The competition and interplay between the chalcogen and halogen bonds could offer a sophisticated mechanism for controlling molecular assembly. clemson.edu

Future Perspectives in Tellurophene, 2-iodo-5-phenyl- Research and its Broader Impact on Organochalcogen Chemistry

The study of Tellurophene, 2-iodo-5-phenyl- and related organotellurium compounds stands at a frontier of organochalcogen chemistry, with significant potential for future discoveries and applications. researchgate.netresearchgate.net Despite their unique properties, organotellurium compounds remain relatively underexplored, presenting a critical gap and a rich opportunity in the chemical sciences. rsc.org

Future research on 2-iodo-5-phenyltellurophene is likely to advance in several key directions:

Expansion of Catalytic Applications: The demonstrated success of this compound in copper-catalyzed C-S bond formation serves as a proof-of-concept. epdf.pubdiva-portal.org Future work could explore its utility in a wider range of carbon-heteroatom and carbon-carbon bond-forming reactions, potentially with other metal catalysts like palladium. researchgate.netresearchgate.net The development of novel catalytic systems is a persistent goal in organic synthesis. mdpi.com

Development of Functional Materials: Research on other 2,5-substituted tellurophenes has shown that chemical modifications, such as oxidative addition to the tellurium center, can significantly alter the electronic properties and absorption spectra of these molecules. acs.org This tunability is a key feature for developing new materials for electronics and photonics. The potential for 2-iodo-5-phenyltellurophene to be incorporated into π-conjugated polymers could lead to novel semiconducting materials. acs.org

Supramolecular Chemistry and Crystal Engineering: As a dual halogen and chalcogen bond donor, 2-iodo-5-phenyltellurophene is an ideal candidate for fundamental studies in molecular recognition and self-assembly. clemson.edunih.gov Future research could focus on co-crystallization experiments with various bond acceptors to systematically investigate the hierarchy and interplay of these non-covalent interactions. This would not only advance our understanding of supramolecular chemistry but also enable the bottom-up engineering of functional solid-state materials with precisely controlled architectures. nih.gov

The broader impact of research into compounds like Tellurophene, 2-iodo-5-phenyl- is to invigorate the field of organochalcogen chemistry. By showcasing the unique reactivity and interaction patterns of tellurium-containing heterocycles, this research can inspire the design and synthesis of new generations of catalysts, functional materials, and supramolecular systems. researchgate.netmdpi.com Addressing the current knowledge gap in organotellurium chemistry promises to unlock novel solutions for challenges in synthesis, materials science, and beyond. researchgate.net

Q & A

Q. What are the primary synthetic routes for preparing 2-iodo-5-phenyltellurophene, and how do they compare in yield and selectivity?

The synthesis of 2-iodo-5-phenyltellurophene typically involves hydrotelluration of diynes or coupling reactions with functionalized tellurium precursors. For example, diynes react with enynyl tellurides to form tellurophenes stereoselectively . A recent method developed by Paegle and Arsenyan simplifies benzo[b]tellurophene synthesis via a one-pot reaction, achieving moderate yields (65%) using flash chromatography for purification . Key factors influencing yield include the choice of leaving groups (e.g., benzophenone vs. boronic acid) and stabilization of intermediates . Comparative studies suggest iodinated monomers require careful halogen selection to avoid polymerization inhibition .

Q. How can researchers characterize the electronic and structural properties of 2-iodo-5-phenyltellurophene?

Nuclear magnetic resonance (NMR) spectroscopy, particularly -coupled NMR, is critical for analyzing tellurium environments and spin-spin coupling constants. Computational methods like density functional theory (DFT) complement experimental data by modeling frontier molecular orbitals (FMOs) and bond-length variations caused by Te substitution . For structural confirmation, X-ray crystallography and MALDI-TOF mass spectrometry are recommended to assess aggregation behavior (e.g., Te⋯Te chalcogen bonding) and molecular weight distributions .

Q. What role does halogen substitution (iodine vs. bromine) play in the reactivity of tellurophene derivatives?

Iodine in the 2-position enhances electrophilicity but may lead to product inhibition during Kumada catalyst-transfer polycondensation (KCTP). Bromine substitution mitigates this issue, enabling controlled polymerization with monomodal molecular weight distributions (e.g., 85% yield for brominated analogs). Magnesium salt interactions further influence reactivity: excess MgCl slows polymerization, while aryl-MgCl accelerates it by stabilizing Grignard intermediates .

Advanced Research Questions

Q. How do competing chalcogen-bonding interactions affect the optical and electronic properties of tellurophene-based polymers?

Tellurophene’s strong Te⋯Te interactions induce aggregation in solution, narrowing bandgaps and red-shifting absorption spectra. Comparative studies with thiophene/selenophene copolymers show tellurophene’s absorption intensity correlates with chalcogen-bond strength. For example, PDPPTe2T (a tellurophene-containing polymer) exhibits a 1 μm absorption edge and 4.4% solar cell efficiency due to enhanced π-orbital overlap and reduced C–C bond lengths . DFT calculations reveal Te’s role in increasing spin-orbit coupling, enabling rare room-temperature phosphorescence in fluoroaryl-capped derivatives .

Q. What methodological challenges arise in tellurophene polymerization, and how can they be addressed?

A key challenge is balancing monomer reactivity with chain-growth control. In KCTP, iodine’s leaving-group ability causes premature termination, but microwave-assisted ipso-arylative polymerization improves efficiency by avoiding toxic byproducts (e.g., trialkyltin halides). Optimizing magnesium salt concentrations (e.g., 0.1–0.5 equiv. MgCl) and using sacrificial reagents like p-tolyl-MgCl can stabilize active intermediates and reduce inhibition . For asymmetric monomers (e.g., 2-bromo-5-iodo derivatives), sequential halogen substitution is critical to achieving high regioselectivity .

Q. How does the "tellura-Baeyer–Villiger (BV) oxidation" enable functionalization of 2-iodo-5-phenyltellurophene, and what are its limitations?

The tellura-BV reaction inserts oxygen into Te–C bonds using oxidants like mCPBA or Oxone, forming chiral tellurinate lactones. This method is highly chemoselective, even in heterocyclic systems containing S/Se. However, steric hindrance from the 5-phenyl group may limit lactonization efficiency. Secondary Te–O interactions stabilize U-shaped polycyclic products, but enantioselectivity requires chiral auxiliaries or asymmetric catalysts . Applications include synthesizing redox-active materials for organic electronics .

Q. What contradictions exist in polymerization kinetics for tellurophene derivatives, and how can they be resolved?

Conflicting reports on polymerization rates stem from variable magnesium salt effects. For example, MgCl slows propagation by forming stable Grignard complexes, while aryl-MgCl accelerates it by scavenging free Mg. Researchers must rigorously control salt stoichiometry and monitor kinetics via gel permeation chromatography (GPC). Discrepancies in molecular weight distributions (e.g., bimodal vs. monomodal) can arise from halogen-dependent chain-transfer events, necessitating MALDI-TOF validation .

Methodological Guidance

Q. What strategies optimize tellurophene-based materials for photovoltaic applications?

- Monomer Design : Prioritize brominated or hybrid halogenated monomers to improve polymerization control .

- Bandgap Engineering : Incorporate electron-deficient comonomers (e.g., diketopyrrolopyrrole) and leverage Te’s heavy-atom effect for red-shifted absorption .

- Device Fabrication : Blend tellurophene polymers with fullerene derivatives (e.g., PCBM) and optimize annealing conditions to enhance bulk heterojunction morphology .

Q. How can researchers mitigate tellurophene’s oxidative instability during synthetic workflows?

- Use inert atmospheres (N/Ar) and rigorously dry solvents to prevent Te oxidation.

- Stabilize intermediates via chalcogen bonding (e.g., Te⋯O interactions) or bulky substituents .

- Store monomers at low temperatures (<4°C) in amber vials to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.